N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide is a synthetic organic compound characterized by a benzodioxole moiety linked to a hydrazinyl-oxoacetamide group. The benzodioxole fragment (1,3-benzodioxol-5-yl) is a bicyclic aromatic system known for its electron-rich nature and metabolic stability, often utilized in medicinal chemistry for CNS-targeting or antifungal agents .
Properties
Molecular Formula |
C9H9N3O4 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide |
InChI |
InChI=1S/C9H9N3O4/c10-12-9(14)8(13)11-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4,10H2,(H,11,13)(H,12,14) |
InChI Key |
AYYFRBPVEVPCIA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide typically involves multi-step chemical processes. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These include:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazinyl and oxoacetamide groups.
Substitution: The benzodioxole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide exerts its effects involves modulating various biochemical pathways. Specifically, it can affect microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide and analogous compounds:
Key Findings from Comparison
Structural Variations: Heterocyclic Additions: Compounds like those in and incorporate imidazole or triazolobenzothiazole groups, enhancing antifungal or antimicrobial activity through increased target affinity . Functional Group Replacements: Replacement of hydrazinyl with semicarbazone () or sulfanyl () alters hydrogen-bonding capacity and metabolic stability .
Biological Activity Trends: Benzodioxole-containing compounds frequently exhibit antifungal or CNS-related activities due to the moiety’s lipophilicity and stability .
Synthesis Strategies :
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its significance.
Antimicrobial Activity
Research has indicated that compounds containing the 1,3-benzodioxole structure exhibit notable antimicrobial properties. In a study evaluating various derivatives, it was found that This compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections.
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Studies have shown that it can inhibit the proliferation of cancer cells in vitro, particularly in models of breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, the compound exhibited selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |
|---|---|---|
| Escherichia coli | 8 | 16 (Ciprofloxacin) |
| Staphylococcus aureus | 4 | 8 (Methicillin) |
This study suggests that the compound is more effective than some conventional antibiotics.
Study 2: Anticancer Activity
In another research effort, the anticancer properties were assessed using human breast cancer cell lines (MCF-7). The findings are presented in Table 2.
| Treatment | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| This compound | 45 | 15 |
The data indicates a significant reduction in cell viability at concentrations that are achievable in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
